5-O-Methylbiochanin A 5-O-Methylbiochanin A 5-O-Methylbiochanin A is a natural product found in Wisteria brachybotrys with data available.
Brand Name: Vulcanchem
CAS No.: 68939-22-0
VCID: VC21338487
InChI: InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

5-O-Methylbiochanin A

CAS No.: 68939-22-0

Cat. No.: VC21338487

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

5-O-Methylbiochanin A - 68939-22-0

CAS No. 68939-22-0
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
Standard InChI Key JQQULYXWXRNRAX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC

Chemical Structure and Properties

Molecular Characteristics

5-O-Methylbiochanin A is a methylated derivative of biochanin A, characterized by the addition of a methoxy group (-OCH3) at the 5th position of the molecule. This structural modification creates significant changes in the compound's biological activity and pharmacokinetic profile. The molecular formula is C17H14O5, with a molecular weight of 298.29 g/mol.

Table 1: Comparative Molecular Properties of Biochanin A and 5-O-Methylbiochanin A

PropertyBiochanin A5-O-Methylbiochanin A
Molecular FormulaC16H12O5C17H14O5
Molecular Weight284.267 g/mol298.29 g/mol
IUPAC Name5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one5-methoxy-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Key Functional Groups5,7-dihydroxy and 4'-methoxy5-methoxy, 7-hydroxy, and 4'-methoxy
CAS Registry Number491-80-568939-22-0

Relationship to Biochanin A

The parent compound, biochanin A, is a naturally occurring isoflavone found in several plant sources including red clover (Trifolium pratense), chickpeas, and soybeans . While biochanin A already demonstrates significant biological activity, the methylation at position 5 in 5-O-Methylbiochanin A represents a critical structural modification that influences its pharmacokinetic and pharmacodynamic properties.

The biological activity of both compounds is closely related to their chemical structures. For biochanin A, research has demonstrated that its anti-oxidant capacity depends on specific structural features including the ketone group and the position and number of hydroxyl groups in ring A and ring B . The hydroxyl group at C7 in ring A and the 2,3-double bond in ring C contribute significantly to its oxidative properties .

In 5-O-Methylbiochanin A, the replacement of the 5-position hydroxyl group with a methoxy group creates meaningful changes in electron distribution and hydrogen bonding capabilities, which may explain its altered bioavailability and biological activity profile compared to biochanin A.

Physicochemical Properties

The methoxy substitution in 5-O-Methylbiochanin A significantly impacts its physicochemical properties, particularly enhancing its solubility and bioavailability compared to biochanin A. This improved solubility profile may contribute to better absorption and distribution within biological systems, potentially enhancing its therapeutic efficacy.

Natural Sources and Occurrence

Plant Sources

5-O-Methylbiochanin A is primarily found in leguminous plants, with significant concentrations reported in red clover (Trifolium pratense). This distribution pattern is similar to that of its parent compound, biochanin A, which is found in chickpeas, red clover, and soybeans .

These isoflavones generally function as phytoestrogens and may play roles in plant defense mechanisms. The natural production of these compounds in plants has attracted significant scientific interest due to their potential health benefits when consumed by humans.

Biosynthesis and Extraction

The biosynthesis of isoflavones like 5-O-Methylbiochanin A in plants follows the phenylpropanoid pathway, with subsequent methylation reactions creating the specific substitution pattern. O-methylation is catalyzed by O-methyltransferases using S-adenosyl methionine as the methyl donor.

Extraction of 5-O-Methylbiochanin A from plant sources presents challenges similar to those encountered with other isoflavones. While the search results don't provide specific extraction methods for 5-O-Methylbiochanin A, research on biochanin A extraction methods may provide insight, as noted in the comprehensive review of biochanin A . Effective extraction likely requires optimization of solvent systems, considering the increased lipophilicity conferred by the additional methoxy group.

Biological Activities and Mechanisms

Anti-inflammatory Effects

5-O-Methylbiochanin A exhibits significant anti-inflammatory properties through multiple molecular mechanisms. Studies have demonstrated its ability to inhibit the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages, such as RAW 264.7 cells.

A key mechanism underlying these anti-inflammatory effects is the downregulation of central inflammatory signaling pathways, particularly Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling. By modulating these pathways, 5-O-Methylbiochanin A can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.

This anti-inflammatory activity makes 5-O-Methylbiochanin A a potential candidate for managing various inflammatory conditions. The parent compound, biochanin A, has also shown anti-inflammatory properties, particularly through suppression of nuclear factor-kappaB-driven interleukin-6 expression , suggesting a shared mechanism but potentially with different potencies.

Phytoestrogenic Activity

Due to its structural similarity to estrogen, 5-O-Methylbiochanin A demonstrates weak estrogenic and anti-estrogenic activities. This dual activity pattern is characteristic of Selective Estrogen Receptor Modulators (SERMs), which can act as estrogen agonists in some tissues while functioning as antagonists in others.

The phytoestrogenic activity of 5-O-Methylbiochanin A suggests potential applications in hormone-dependent conditions. Its parent compound, biochanin A, has demonstrated anti-oestrogenic activity through a mechanism similar to tamoxifen , and has shown effectiveness in inhibiting estrogen receptor-positive breast cancer cells .

The specific methylation pattern in 5-O-Methylbiochanin A may influence its binding affinity and selectivity for different estrogen receptor subtypes, potentially creating a unique pharmacological profile compared to other phytoestrogens.

Neuroprotective Effects

5-O-Methylbiochanin A has shown promise in neuroprotection through modulation of critical cellular signaling pathways. Specifically, it acts on the PI3K/Akt and MAPK pathways, which play essential roles in neuronal survival, plasticity, and protection against oxidative stress.

By modulating these pathways, 5-O-Methylbiochanin A may reduce neuroinflammation and oxidative damage, two key pathological processes in neurodegenerative diseases. This suggests potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Similar neuroprotective effects have been observed with the parent compound biochanin A, which has been found to activate the Nrf2/ARE pathway to inhibit isoflurane-induced oxidative stress and prevent neurotoxicity . Additionally, biochanin A has shown protective effects against bisphenol A-induced neurological problems by increasing glutathione metabolism and reducing oxidative damage .

Biological ActivityBiochanin A5-O-Methylbiochanin A
Anti-inflammatorySuppresses NF-κB-driven IL-6 expressionInhibits inflammatory mediators in macrophages; Downregulates NF-κB and MAPK signaling
Anti-cancerTopoisomerase II inhibition; Synergism with 5-FU; Aromatase inhibitionInhibits cancer cell proliferation through enzyme inhibition, apoptosis, and cell cycle regulation
NeuroprotectiveActivates Nrf2/ARE pathway; Increases glutathione metabolismModulates PI3K/Akt and MAPK pathways; Reduces neuroinflammation and oxidative damage
PhytoestrogenicAnti-oestrogenic activity similar to tamoxifenWeak estrogenic and anti-estrogenic activities; Potential SERM

Pharmacokinetics and Metabolism

Metabolic Pathways

The metabolic fate of 5-O-Methylbiochanin A likely involves demethylation, hydroxylation, and conjugation reactions similar to those observed with other isoflavones. The search results don't provide specific information on the metabolism of 5-O-Methylbiochanin A, but studies on biochanin A metabolism may offer insights.

Biochanin A undergoes various metabolic transformations including demethylation to genistein, which may contribute to its biological effects . Similarly, 5-O-Methylbiochanin A may undergo demethylation at either the 4' or 5 positions, potentially yielding different metabolites with varying biological activities.

Current Research Challenges and Future Directions

Research Gaps

Despite the promising biological activities of 5-O-Methylbiochanin A, significant research gaps remain. The available search results indicate limited specific studies on this compound compared to its parent biochanin A. More comprehensive investigations are needed to fully characterize its pharmacokinetics, safety profile, and efficacy in various disease models.

Specific areas requiring further investigation include:

  • Detailed metabolic profiling of 5-O-Methylbiochanin A

  • Comparative efficacy studies against biochanin A and other isoflavones

  • Structure-activity relationship studies to optimize its pharmacological properties

  • Clinical studies to evaluate its safety and efficacy in humans

Future Research Directions

Future research on 5-O-Methylbiochanin A should focus on:

  • Development of optimized formulations to further enhance its bioavailability

  • Exploration of its potential in combination therapies, particularly for cancer treatment

  • Investigation of its long-term safety profile

  • Identification of specific molecular targets to better understand its mechanisms of action

  • Evaluation of its efficacy in various disease models, particularly neurodegenerative and inflammatory conditions

The enhanced solubility and bioavailability of 5-O-Methylbiochanin A compared to biochanin A make it a promising candidate for further development as a therapeutic agent. Additional chemical modifications might further optimize its pharmacological properties for specific therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator